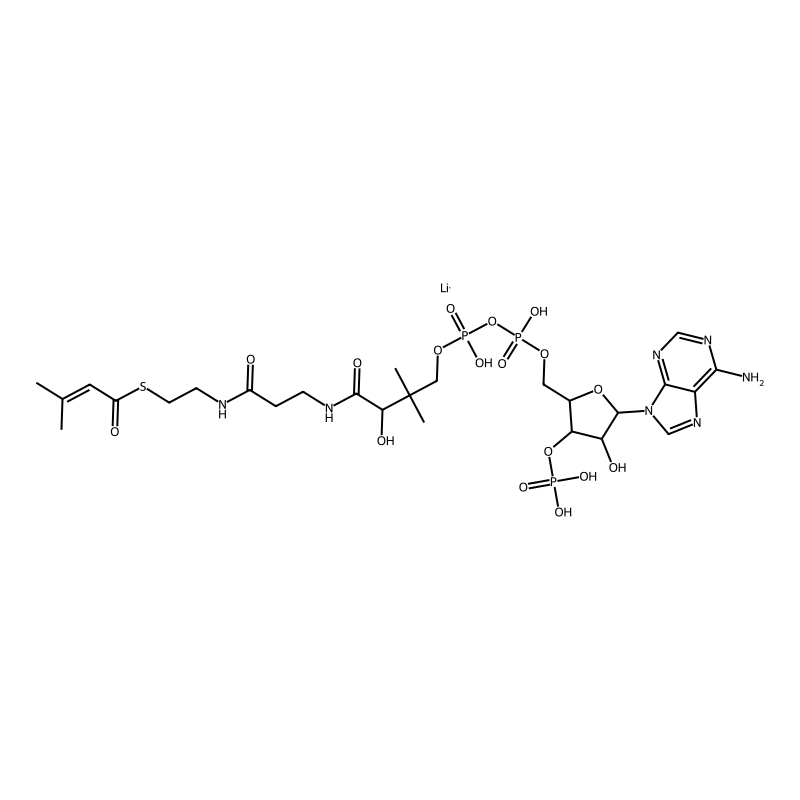

(C5:1) Coenzyme A lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Metabolite Profiling

Specific Scientific Field: The use of “(C5:1) Coenzyme A lithium salt” is found in the field of metabolite profiling .

Comprehensive and Detailed Summary of the Application: “(C5:1) Coenzyme A lithium salt” is used in the development of a tailored metabolite profiling method. This method is based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) .

Detailed Description of the Methods of Application or Experimental Procedures: The method involves a reversed phase chromatographic separation, which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers . This separation is achieved without the use of an ion-pairing reagent, which is considered a key advantage of the method .

Thorough Summary of the Results or Outcomes Obtained: The method has shown excellent analytical figures of merit such as high sensitivity (LODs in the nM to sub-nM range) and high repeatability (routinely 4 %; N=15) . It has been used for the absolute quantification of intracellular coenzyme A (CoA), coenzyme A disulfide, and short-chain acyl-coenzyme A thioesters .

(C5:1) Coenzyme A lithium salt, also known as beta-Methylcrotonyl coenzyme A lithium salt, is a derivative of coenzyme A, which plays a pivotal role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids. Its molecular formula is , with a molecular weight of 857.58 g/mol. This compound is characterized by the presence of a lithium ion, which enhances its solubility and bioavailability compared to its non-salt forms.

Coenzyme A itself is essential for the activation of acyl groups and is involved in the synthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and amino acids. The lithium salt form may offer advantages in specific metabolic pathways due to lithium's unique biochemical properties .

- The specific mechanism of action of CoA-Li in biological systems is unknown due to a lack of documented research.

- CoA's mechanism of action involves the thiol group for reversible attachment of acyl groups, facilitating their transfer in enzymatic reactions []. This mechanism might be altered by the lithium substitution in CoA-Li.

- Acylation Reactions: It serves as an acyl donor in various enzymatic reactions, facilitating the transfer of acyl groups to substrates, which is crucial for fatty acid metabolism.

- Beta-Oxidation: This compound is involved in the beta-oxidation pathway, where fatty acids are broken down to generate acetyl-CoA for energy production.

- Synthesis of Ketone Bodies: It plays a role in ketogenesis, particularly during periods of low carbohydrate intake, by providing acyl groups necessary for ketone body formation.

The reactivity of (C5:1) Coenzyme A lithium salt can be attributed to its structure, which allows it to interact with various enzymes and substrates within metabolic pathways .

The synthesis of (C5:1) Coenzyme A lithium salt typically involves several steps:

- Isolation of Coenzyme A: Initially, coenzyme A is isolated from biological sources or synthesized through chemical methods.

- Formation of Lithium Salt: The coenzyme A is then reacted with lithium hydroxide or lithium carbonate to form the lithium salt. This step enhances the solubility and stability of the compound.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for research or pharmaceutical applications .

These methods highlight the importance of both chemical and biological techniques in producing this valuable compound.

(C5:1) Coenzyme A lithium salt has several notable applications:

- Biochemical Research: It is widely used in laboratories for studying metabolic pathways involving fatty acids and amino acids.

- Pharmaceutical Development: The compound shows promise in drug formulations aimed at treating metabolic disorders, obesity, and other related health issues.

- Nutritional Supplements: Due to its role in metabolism, it may be included in dietary supplements aimed at enhancing energy production and metabolic health.

These applications underscore its versatility and importance in both research and therapeutic contexts.

Studies on (C5:1) Coenzyme A lithium salt have revealed several interactions:

- Enzyme Interactions: It interacts with various enzymes involved in lipid metabolism, influencing their activity and regulation.

- Protein Modifications: The compound can modify protein structures through acylation, impacting protein function and stability.

- Cellular Responses: Research indicates that it can alter cellular responses to stressors by modulating signaling pathways associated with energy metabolism and antioxidant defenses .

These interactions are crucial for understanding its role within biological systems.

Several compounds are similar to (C5:1) Coenzyme A lithium salt, each with unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Isovaleryl Coenzyme A lithium salt | Involved in branched-chain fatty acid metabolism | |

| Acetyl-Coenzyme A | Central metabolite in energy production | |

| Propionyl-Coenzyme A | Key intermediate in propionate metabolism |

The uniqueness of (C5:1) Coenzyme A lithium salt lies in its specific acyl group structure that allows it to participate uniquely in certain metabolic pathways while providing enhanced solubility due to the lithium ion . This distinction makes it particularly valuable for targeted research applications focused on specific metabolic processes.

Role in Leucine Catabolism and Isoprenoid Biosynthesis

3-Methylcrotonyl-CoA serves as a pivotal intermediate in the leucine catabolic pathway, which converts this essential branched-chain amino acid into acetyl-CoA and acetoacetate. This pathway is particularly important during protein catabolism when amino acids are mobilized for energy production. In plants, this pathway has been thoroughly characterized in mitochondria, demonstrating the evolutionary conservation of this metabolic sequence.

The leucine catabolic pathway proceeds through the following sequence:

Leucine → α-ketoisocaproate → isovaleryl-CoA → 3-methylcrotonyl-CoA → 3-methylglutaconyl-CoA → 3-hydroxy-3-methylglutaryl-CoA → acetoacetate + acetyl-CoAThe formation of 3-methylcrotonyl-CoA occurs when isovaleryl-CoA undergoes dehydrogenation catalyzed by isovaleryl coenzyme A dehydrogenase in the mitochondria. This reaction introduces the characteristic double bond in the acyl chain, creating the C5:1 structure.

The connection between MC-CoA and isoprenoid biosynthesis occurs primarily through the metabolic fate of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is formed downstream of MC-CoA in the leucine catabolic pathway. HMG-CoA is a critical intermediate in the mevalonate (MVA) pathway for isoprenoid biosynthesis. The MVA pathway involves seven reactions to produce isopentenyl pyrophosphate (IPP) from acetyl-CoA. Subsequently, IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP), both serving as fundamental building blocks for all isoprenoids.

| Pathway | Starting Compound | Key Intermediate | End Products |

|---|---|---|---|

| Leucine Catabolism | Leucine | 3-Methylcrotonyl-CoA | Acetyl-CoA, Acetoacetate |

| Mevalonate Pathway | Acetyl-CoA | HMG-CoA | IPP, DMAPP |

The acetyl-CoA generated from leucine metabolism can enter the citric acid cycle for energy production or serve as a substrate for the mevalonate pathway. This metabolic versatility highlights the importance of MC-CoA as a junction point between amino acid catabolism and isoprenoid biosynthesis.

Enzymatic Conversion to 3-Methylglutaconyl-CoA

The conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA represents a critical step in leucine catabolism, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCCase). This reaction incorporates bicarbonate into MC-CoA, producing 3-methylglutaconyl-CoA through an ATP-dependent process.

MCCase belongs to the family of biotin-dependent carboxylases, a group of enzymes with diverse metabolic functions but common structural features. The carboxylation reaction occurs in two distinct steps:

- ATP-dependent carboxylation of the biotin prosthetic group attached to the enzyme

- Transfer of the carboxyl group from biotin to the substrate (3-methylcrotonyl-CoA)

The reaction can be represented as:

3-Methylcrotonyl-CoA + ATP + HCO3- → 3-Methylglutaconyl-CoA + ADP + PiMCCase is a heteromeric enzyme composed of biotin-containing α subunits and smaller β subunits. In bovine tissues, the enzyme has an approximate size of 835 kDa and appears to comprise six heterodimers in an (αβ)6 configuration. The enzyme is predominantly localized to the inner membrane of mitochondria and is highly expressed in kidney and liver tissues.

Mutations in the genes encoding either the α subunit (MCCA) or β subunit (MCCB) of MCCase can result in isolated biotin-resistant 3-methylcrotonyl-CoA carboxylase deficiency, an autosomal recessive disorder of leucine catabolism. This disorder appears to be the most frequent organic aciduria detected in tandem mass spectrometry-based neonatal screening programs, with phenotypes ranging from severe neurological involvement to asymptomatic presentations.

Substrate Specificity in β-Methylcrotonyl-CoA Carboxylase (MCCase) Activity

MCCase demonstrates distinctive substrate specificity and kinetic properties that highlight its specialized role in leucine metabolism. Detailed biochemical characterization of the enzyme from Pseudomonas aeruginosa has revealed important insights into its catalytic behavior and substrate preferences.

The kinetic parameters of MCCase with its native substrate, 3-methylcrotonyl-CoA, indicate high affinity and efficient catalysis. The enzyme exhibits sigmoidal kinetics for all its substrates (MC-CoA, ATP, and bicarbonate), suggesting allosteric regulation mechanisms. This non-Michaelis-Menten behavior is important for fine-tuning enzyme activity in response to metabolic demands.

| Substrate/Cofactor | Kinetic Parameter | Value |

|---|---|---|

| MC-CoA | K0.5 | 9.8 μM |

| MC-CoA | Vmax | 279 nmol/min·mg protein |

| ATP | K0.5 | 13 μM |

| ATP | Vmax | 356 nmol/min·mg protein |

| Bicarbonate | K0.5 | 0.8 μM |

| Bicarbonate | Vmax | 178 nmol/min·mg protein |

The relatively low K0.5 value for MC-CoA (9.8 μM) demonstrates the high affinity of MCCase for this substrate. Interestingly, comparative studies with geranyl-CoA carboxylase (GCCase) have revealed important distinctions in substrate specificity. While MCCase is specific for MC-CoA and does not carboxylate geranyl-CoA (G-CoA), GCCase can catalyze the carboxylation of both G-CoA and MC-CoA.

GCCase shows differential kinetic behavior depending on the substrate:

- Sigmoidal kinetics for G-CoA (K0.5 = 8.8 μM) and bicarbonate (K0.5 = 1.2 μM)

- Michaelis-Menten kinetics for MC-CoA (Km = 14 μM) and ATP (Km = 10 μM)

The catalytic efficiencies (Vmax/Km) of GCCase for G-CoA and MC-CoA are 56 and 22, respectively, indicating that while G-CoA is the preferred substrate, MC-CoA is also effectively carboxylated. This substrate flexibility of GCCase suggests that it may substitute for MCCase in leucine catabolism under certain conditions, providing metabolic redundancy in some organisms.

The pH and temperature optima for both MCCase and GCCase are 8.5 and 37°C, respectively, reflecting their adaptation to physiological conditions. These enzymatic properties highlight the specialized nature of MC-CoA metabolism and its integration within broader metabolic networks.

Cross-Talk with Tricarboxylic Acid Cycle and Acetyl-Coenzyme A Diversion Pathways

The integration of (Cis-5) Coenzyme A lithium salt into cellular metabolism occurs through sophisticated cross-talk mechanisms with the tricarboxylic acid cycle and acetyl-coenzyme A diversion pathways. The compound, characterized by its unique β-methylcrotonyl acyl group with a conjugated double bond, serves as a specialized substrate that interfaces with multiple metabolic networks .

The primary interaction occurs through the tricarboxylic acid cycle, where acetyl-coenzyme A represents the fundamental entry point for carbon oxidation. Citrate synthase catalyzes the condensation of acetyl-coenzyme A with oxaloacetate to form citrate, initiating the cycle that generates reducing equivalents for oxidative phosphorylation [2]. The regulation of this process involves complex allosteric mechanisms, with acetyl-coenzyme A itself serving as both substrate and regulatory molecule. High concentrations of acetyl-coenzyme A can inhibit pyruvate dehydrogenase, creating a feedback loop that modulates substrate entry into the cycle [2].

The acetyl-coenzyme A diversion pathway represents an alternative metabolic route that becomes particularly relevant under conditions of metabolic stress. This pathway was first described in the context of secondary 3-methylglutaconic aciduria, where impaired mitochondrial function leads to reduced tricarboxylic acid cycle activity [3]. When electron transport chain efficiency declines, reduced cofactors accumulate in the mitochondrial matrix, leading to feedback inhibition of key tricarboxylic acid cycle enzymes, including isocitrate dehydrogenase and α-ketoglutarate dehydrogenase [3].

Under these conditions, acetyl-coenzyme A is diverted through a three-step enzymatic process involving acetoacetyl-coenzyme A thiolase, hydroxymethylglutaryl-coenzyme A synthase 2, and enoyl-coenzyme A hydratase. This pathway generates trans-3-methylglutaconyl-coenzyme A, which cannot proceed further through the leucine degradation pathway due to the irreversible nature of the 3-methylcrotonyl-coenzyme A carboxylase reaction [3]. The diversion pathway serves as a metabolic safety valve, allowing cells to maintain coenzyme A homeostasis when normal oxidative metabolism is compromised [4].

The structural similarity of (Cis-5) Coenzyme A lithium salt to other branched-chain acyl-coenzyme A derivatives suggests potential interactions with enzymes involved in both leucine catabolism and the acetyl-coenzyme A diversion pathway. The compound's conjugated double bond structure may allow it to serve as a substrate for specific dehydrogenases and hydratases, potentially influencing the flux through these alternative metabolic routes .

Regulation of Fatty Acid Synthesis and Cholesterol Biosynthesis

The regulation of fatty acid synthesis and cholesterol biosynthesis represents a critical metabolic control point where (Cis-5) Coenzyme A lithium salt exerts significant influence through its interactions with key regulatory enzymes and metabolic intermediates.

Fatty acid synthesis initiation depends on the availability of acetyl-coenzyme A in the cytoplasm, generated primarily through the action of ATP citrate lyase, which cleaves citrate exported from mitochondria [5]. The rate-limiting enzyme in fatty acid synthesis, acetyl-coenzyme A carboxylase, converts acetyl-coenzyme A to malonyl-coenzyme A, the committed step for fatty acid biosynthesis [6]. This enzyme is subject to multiple regulatory mechanisms, including allosteric activation by citrate and covalent modification through phosphorylation by AMP-activated protein kinase [6].

Malonyl-coenzyme A serves dual regulatory functions, acting as both the substrate for fatty acid synthesis and as a potent inhibitor of fatty acid oxidation through its inhibition of carnitine palmitoyltransferase 1 [6]. This regulatory mechanism ensures metabolic coordination between fatty acid synthesis and oxidation, preventing futile cycling between these opposing pathways. The malonyl-coenzyme A system functions across multiple tissues, with tissue-specific variations in regulation and enzyme expression [6].

The relationship between coenzyme A derivatives and fatty acid synthesis extends beyond substrate provision to encompass transcriptional regulation. The carbohydrate response element binding protein serves as a transcription factor that upregulates acetyl-coenzyme A carboxylase expression in response to high carbohydrate intake while being negatively regulated by fasting conditions [7]. This nutrient-responsive regulation ensures that fatty acid synthesis is activated only when energy supplies are abundant and storage is metabolically appropriate [7].

Cholesterol biosynthesis represents another major metabolic pathway where coenzyme A derivatives play essential roles. The mevalonate pathway, also termed the hydroxymethylglutaryl-coenzyme A reductase pathway, converts acetyl-coenzyme A to cholesterol through a series of enzymatic steps [8]. The initial steps occur in the cytosol, where acetyl-coenzyme A is converted to acetoacetyl-coenzyme A, then to hydroxymethylglutaryl-coenzyme A [8]. The rate-limiting enzyme, hydroxymethylglutaryl-coenzyme A reductase, catalyzes the reduction of hydroxymethylglutaryl-coenzyme A to mevalonate, requiring two reducing equivalents of nicotinamide adenine dinucleotide phosphate [8].

The regulation of cholesterol biosynthesis involves sophisticated feedback mechanisms, with cholesterol itself serving as a negative regulator of hydroxymethylglutaryl-coenzyme A reductase activity [8]. This enzyme is also subject to allosteric inhibition by AMP, linking cholesterol synthesis to cellular energy status [8]. The transcriptional regulation of cholesterol biosynthesis involves sterol regulatory element binding proteins, which respond to cellular sterol levels and coordinate the expression of multiple enzymes in the pathway [9].

The integration of (Cis-5) Coenzyme A lithium salt into these regulatory networks may occur through its potential interactions with enzymes involved in branched-chain fatty acid metabolism and isoprenoid biosynthesis. The compound's structural features, including the conjugated double bond and branched-chain configuration, may influence enzyme specificity and regulatory mechanisms in ways that differ from straight-chain acyl-coenzyme A derivatives .

Role in Stress Response: Oxidative Stress and Nutritional Deprivation

The role of (Cis-5) Coenzyme A lithium salt in cellular stress responses encompasses both oxidative stress management and adaptation to nutritional deprivation, representing fundamental mechanisms for maintaining cellular homeostasis under challenging conditions.

Oxidative stress triggers a complex cellular response involving coenzyme A and its derivatives through a novel regulatory mechanism termed protein CoAlation. This process involves the covalent attachment of coenzyme A to cellular proteins in response to oxidative or metabolic stress, serving as a protective mechanism against irreversible protein oxidation [10]. The discovery of protein CoAlation has revealed coenzyme A's dual function as both a metabolic cofactor and a cellular antioxidant [10].

The mechanism of protein CoAlation involves the nucleophilic attack of coenzyme A's thiol group on oxidized cysteine residues in target proteins. This modification prevents irreversible overoxidation of protein sulfhydryl groups while facilitating the cellular antioxidant response [11]. The process is widespread, with over 2000 proteins identified as CoAlation targets in bacterial and mammalian cells exposed to oxidative stress [11]. The modification is reversible and regulated, allowing cells to fine-tune protein function in response to changing redox conditions [11].

The redox potential of coenzyme A (-234 mV) positions it as an effective cellular antioxidant, with buffering capacity similar to glutathione (-240 mV) [11]. This property enables coenzyme A to function as a protective thiol under oxidative stress conditions, contributing to cellular redox homeostasis through direct radical scavenging and protein protection mechanisms [12].

Nutritional deprivation triggers coordinated responses involving coenzyme A metabolism and subcellular compartmentalization. During fasting or nutrient limitation, cells undergo metabolic reprogramming that includes shifts in coenzyme A distribution between cytoplasmic and mitochondrial compartments [13]. The nucleocytosolic pool of acetyl-coenzyme A decreases during fasted states, while mechanisms to channel acetyl-coenzyme A into mitochondria are enhanced [13].

The regulation of coenzyme A biosynthesis during stress conditions involves the coordinated assembly of biosynthetic enzymes into supramolecular complexes. Under oxidative stress and serum starvation, the enzymes of the coenzyme A biosynthetic pathway associate more strongly, potentially facilitating efficient cofactor production when cellular demands are elevated [11]. This assembly process is regulated by nutritional status, with insulin and growth factor signaling downregulating enzyme complex formation [11].

Autophagy represents another stress response mechanism regulated by coenzyme A availability. The expression of core autophagy genes is repressed when acetyl-coenzyme A levels are high and activated when levels decline [13]. This regulation occurs through both transcriptional control and post-translational modifications, linking cellular energy status to degradative processes essential for stress survival [13].

The branched-chain amino acid metabolism, particularly leucine catabolism, becomes critically important during nutritional stress. The enzyme β-methylcrotonyl-coenzyme A carboxylase, which processes 3-methylcrotonyl-coenzyme A (a structural analog of the (Cis-5) compound), is induced during carbohydrate starvation in plant cells [14]. This induction represents a metabolic adaptation that allows cells to utilize amino acids as alternative energy sources when carbohydrate availability is limited [14].

The compartmentalization of coenzyme A metabolism during stress involves tissue-specific adaptations. In skeletal muscle, which contains 54% of the body's branched-chain ketoacid dehydrogenase oxidative capacity, coenzyme A derivatives play crucial roles in amino acid catabolism during energy limitation [15]. The tissue-specific distribution of these metabolic capacities ensures that stress responses are tailored to the metabolic characteristics and energy demands of different organs [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant